

head-to-head comparison of Pcsk9-IN-15 and alirocumab in vivo

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Compound of Interest		
Compound Name:	Pcsk9-IN-15	
Cat. No.:	B12396929	Get Quote

Head-to-Head In Vivo Comparison: Pcsk9-IN-15 and Alirocumab

A direct head-to-head in vivo comparison between **Pcsk9-IN-15** and alirocumab cannot be provided at this time. Extensive searches for published scientific literature and preclinical data on a compound designated as "**Pcsk9-IN-15**" have yielded no results. This suggests that "**Pcsk9-IN-15**" may be an internal, pre-clinical designation not yet disclosed in public forums, a misnomer, or a compound that has not progressed to in vivo testing.

Therefore, this guide will focus on providing a comprehensive overview of the in vivo performance of alirocumab, a well-documented, clinically approved PCSK9 inhibitor. The information presented is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of lipid metabolism and cardiovascular disease.

Alirocumab: An In Vivo Profile

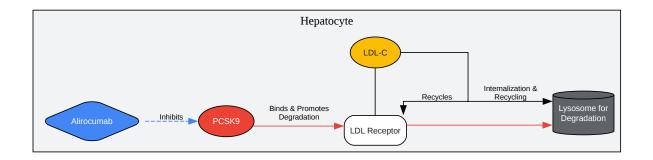
Alirocumab (Praluent®) is a fully human monoclonal antibody that inhibits proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2][3] By binding to PCSK9, alirocumab prevents its interaction with low-density lipoprotein receptors (LDLR) on hepatocytes, leading to increased LDLR recycling and enhanced clearance of circulating LDL cholesterol (LDL-C).[1][2] [4]

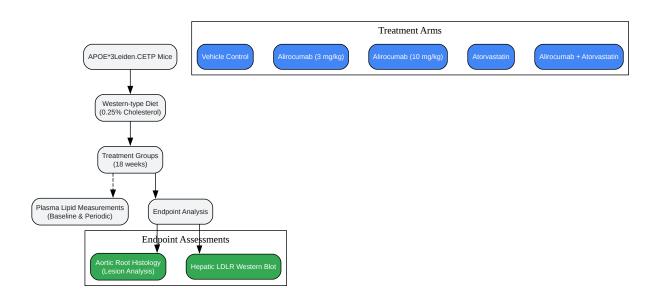


Mechanism of Action of Alirocumab

The primary mechanism of action for alirocumab involves its high-affinity binding to circulating PCSK9.[4] This action prevents PCSK9 from binding to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[5] Normally, the binding of PCSK9 to the LDLR targets the receptor for lysosomal degradation, thereby reducing the number of available receptors to clear LDL-C from the circulation.[5][6][7] By inhibiting this interaction, alirocumab effectively increases the number of LDLRs available on the cell surface, resulting in a significant reduction of plasma LDL-C levels.[2][8]







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